6-(Cbz-amino)-1-oxaspiro[2.5]octane
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Overview
Description
6-(Cbz-amino)-1-oxaspiro[25]octane is a chemical compound that features a spirocyclic structure with a benzyl carbamate (Cbz) protecting group attached to an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Cbz-amino)-1-oxaspiro[2.5]octane typically involves the protection of an amino group with a benzyl carbamate (Cbz) group. One common method for synthesizing such compounds involves the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride. These intermediates react with Grignard reagents to produce the corresponding amides . This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and immobilized catalysts to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-(Cbz-amino)-1-oxaspiro[2.5]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
6-(Cbz-amino)-1-oxaspiro[2.5]octane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a building block for biologically active molecules.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(Cbz-amino)-1-oxaspiro[2.5]octane involves its interaction with specific molecular targets. The benzyl carbamate (Cbz) group serves as a protecting group, allowing the compound to participate in various chemical reactions without unwanted side reactions. The spirocyclic structure provides stability and unique reactivity, making it a valuable intermediate in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
6-(tert-Butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid: This compound features a similar spirocyclic structure but with a tert-butoxycarbonyl (Boc) protecting group instead of a benzyl carbamate (Cbz) group.
6-Cbz-6-azaspiro[2.5]octane-1-carboxylic acid: This compound is closely related, with a carboxylic acid functional group in place of the oxaspiro structure.
Uniqueness
6-(Cbz-amino)-1-oxaspiro[2.5]octane is unique due to its combination of a spirocyclic structure and a benzyl carbamate (Cbz) protecting group. This combination provides both stability and reactivity, making it a versatile intermediate for various synthetic applications .
Properties
IUPAC Name |
benzyl N-(1-oxaspiro[2.5]octan-6-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c17-14(18-10-12-4-2-1-3-5-12)16-13-6-8-15(9-7-13)11-19-15/h1-5,13H,6-11H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTCNBIAQXNIGKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1NC(=O)OCC3=CC=CC=C3)CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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